molecular formula C20H21NO3 B11616462 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B11616462
M. Wt: 323.4 g/mol
InChI Key: CRTYXMBBKLYITH-UHFFFAOYSA-N
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Description

9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a methoxyphenyl group attached to a decahydroacridine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart is its unique decahydroacridine core, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential anti-cancer activity make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

9-(3-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C20H21NO3/c1-24-13-6-2-5-12(11-13)18-19-14(7-3-9-16(19)22)21-15-8-4-10-17(23)20(15)18/h2,5-6,11,18,21H,3-4,7-10H2,1H3

InChI Key

CRTYXMBBKLYITH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Origin of Product

United States

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